molecular formula C12H18O2 B2860023 3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287340-08-1

3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2860023
CAS No.: 2287340-08-1
M. Wt: 194.274
InChI Key: GJYVHZYPEQPASM-UHFFFAOYSA-N
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Description

3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound with the molecular formula C12H18O2. It is characterized by a bicyclo[1.1.1]pentane core structure substituted with a cyclohexyl group and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through [1+1+1] cycloaddition reactions, often using highly strained intermediates.

    Introduction of the cyclohexyl group: This step may involve the use of cyclohexyl halides or cyclohexyl Grignard reagents in the presence of suitable catalysts.

Industrial Production Methods

This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction may produce alcohols or aldehydes .

Scientific Research Applications

3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the bicyclo[1.1.1]pentane core provides structural rigidity. These features enable the compound to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Properties

IUPAC Name

3-cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c13-10(14)12-6-11(7-12,8-12)9-4-2-1-3-5-9/h9H,1-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYVHZYPEQPASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C23CC(C2)(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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